Ethyl 3-chloro-2-cyanobut-2-enoate

Description

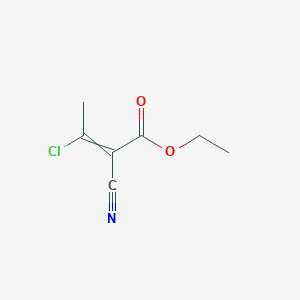

Ethyl 3-chloro-2-cyanobut-2-enoate is a substituted α,β-unsaturated ester characterized by a cyano group at position 2 and a chlorine atom at position 3 of the but-2-enoate backbone. This compound belongs to the class of acrylate derivatives, which are widely utilized as intermediates in organic synthesis, particularly in the construction of heterocycles, pharmaceuticals, and agrochemicals. The electron-withdrawing chlorine and cyano groups enhance the electrophilicity of the α,β-unsaturated system, making it reactive toward nucleophilic additions or cycloadditions.

Properties

CAS No. |

28783-57-5 |

|---|---|

Molecular Formula |

C7H8ClNO2 |

Molecular Weight |

173.60 g/mol |

IUPAC Name |

ethyl 3-chloro-2-cyanobut-2-enoate |

InChI |

InChI=1S/C7H8ClNO2/c1-3-11-7(10)6(4-9)5(2)8/h3H2,1-2H3 |

InChI Key |

QCGCDIFSUWEIOL-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(=C(C)Cl)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-chloro-2-cyanobut-2-enoate can be synthesized through several methods. One common approach involves the reaction of ethyl cyanoacetate with 3-chloro-2-butanone under basic conditions. The reaction typically proceeds via a Knoevenagel condensation, followed by cyclization and subsequent elimination to yield the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-chloro-2-cyanobut-2-enoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in anhydrous solvents.

Hydrolysis: Aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide).

Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed

Nucleophilic Substitution: Substituted derivatives depending on the nucleophile used.

Hydrolysis: 3-chloro-2-cyanobutanoic acid.

Reduction: Ethyl 3-amino-2-cyanobut-2-enoate.

Scientific Research Applications

Ethyl 3-chloro-2-cyanobut-2-enoate has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.

Biological Studies: Used in the development of bioactive molecules for medicinal chemistry.

Material Science: Employed in the synthesis of polymers and advanced materials.

Mechanism of Action

The mechanism of action of ethyl 3-chloro-2-cyanobut-2-enoate involves its reactivity towards nucleophiles and electrophiles. The cyano and ester groups are key functional groups that participate in various chemical transformations. The molecular targets and pathways depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

(a) Electron-Withdrawing vs. Electron-Donating Groups

- The chloro and cyano groups in this compound create a highly electrophilic system, favoring reactions like Michael additions or Diels-Alder cyclizations. In contrast, Ethyl 4-amino-2-chlorobut-2-enoate incorporates an electron-donating amino group, which enhances nucleophilicity at C4, enabling peptide coupling or coordination chemistry .

- (E)-Ethyl 2-cyano-3-hydroxybut-2-enoate substitutes chlorine with a hydroxy group, increasing polarity and solubility in protic solvents.

Methodological Considerations

Structural elucidation of these compounds relies on crystallographic tools such as SHELXL for refinement and ORTEP-3 for 3D visualization . For instance, the spatial arrangement of substituents in Ethyl 4-amino-2-chlorobut-2-enoate was confirmed via its 2D/3D chemical structure images, highlighting the planar geometry of the α,β-unsaturated ester .

Q & A

Q. What are the optimal synthetic routes for Ethyl 3-chloro-2-cyanobut-2-enoate, and how can purity be ensured?

The compound can be synthesized via nucleophilic substitution or condensation reactions, leveraging the reactivity of the α,β-unsaturated ester and nitrile groups. For example, chloroacetylation of a cyanobut-2-enoate precursor using reagents like thionyl chloride or phosphorus oxychloride under anhydrous conditions may yield the target compound. Purification typically involves fractional distillation or column chromatography (silica gel, ethyl acetate/hexane eluent). Purity assessment requires GC-MS, HPLC, or (integration of peaks for chloro, cyano, and ester groups). Contaminants like unreacted starting materials or hydrolysis byproducts must be monitored .

Q. How can spectroscopic techniques (NMR, IR) resolve structural ambiguities in this compound?

- : The α,β-unsaturated ester protons (δ 5.5–6.5 ppm) and deshielded chloro-substituted protons (δ 4.0–4.5 ppm) are diagnostic. Coupling constants () between vinyl protons confirm the trans or cis configuration.

- IR: Strong absorbance near 2240 cm confirms the nitrile group, while ester carbonyl (C=O) appears at ~1740 cm.

- : The cyano carbon resonates at ~115–120 ppm, distinct from ester carbonyl (~165–170 ppm) .

Q. What safety protocols are critical when handling this compound?

The compound’s chloro and cyano groups pose toxicity risks. Use fume hoods, nitrile gloves, and flame-resistant lab coats. Store in airtight containers away from moisture (to prevent hydrolysis) and oxidizing agents. Emergency protocols should include immediate neutralization of spills with sodium bicarbonate and proper disposal as halogenated waste .

Advanced Research Questions

Q. How do electronic effects of the chloro and cyano groups influence the compound’s reactivity in cycloaddition reactions?

The electron-withdrawing chloro and cyano groups activate the α,β-unsaturated ester for Diels-Alder or Michael additions. Computational studies (DFT or QSPR models) can predict regioselectivity by analyzing frontier molecular orbitals (HOMO/LUMO). Experimental validation via kinetic monitoring or X-ray crystallography (using SHELXL ) of reaction intermediates may resolve mechanistic pathways .

Q. How can crystallographic data resolve contradictions in stereochemical assignments?

Single-crystal X-ray diffraction (SC-XRD) with SHELX or WinGX software provides unambiguous stereochemical data. For example, the dihedral angle between the chloro and cyano groups can confirm Z/E isomerism. If twinning or poor resolution occurs, complementary techniques like vibrational circular dichroism (VCD) or NMR may be required .

Q. What strategies mitigate hydrolysis of the ester group during catalytic studies?

Hydrolysis can be minimized by using aprotic solvents (e.g., THF, DCM) and anhydrous reaction conditions. Catalytic systems (e.g., Lewis acids like ZnCl) that stabilize the ester moiety without promoting nucleophilic attack should be prioritized. Real-time monitoring via in-situ IR or Raman spectroscopy helps identify degradation thresholds .

Data Analysis and Experimental Design

Q. How should researchers design kinetic studies to evaluate the compound’s stability under varying pH conditions?

- Experimental Setup: Prepare buffered solutions (pH 2–12) and incubate the compound at controlled temperatures.

- Analysis: Use UV-Vis spectroscopy to track absorbance changes (e.g., nitrile group degradation) or LC-MS to quantify hydrolysis products.

- Modeling: Apply pseudo-first-order kinetics to derive rate constants () and Arrhenius plots for activation energy calculations .

Q. What statistical methods are appropriate for validating reproducibility in synthetic yields?

Use a minimum of three independent replicates per condition. Apply ANOVA or Student’s t-test to assess variance between batches. For low-yield reactions, design-of-experiment (DoE) software (e.g., JMP) optimizes parameters like temperature, catalyst loading, and solvent polarity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.